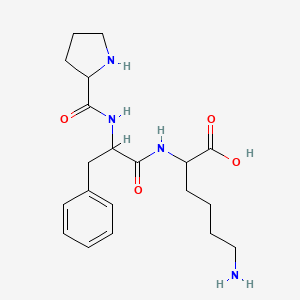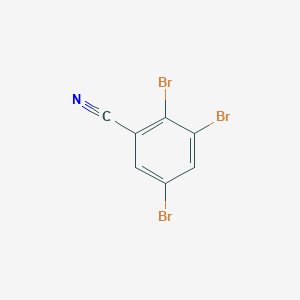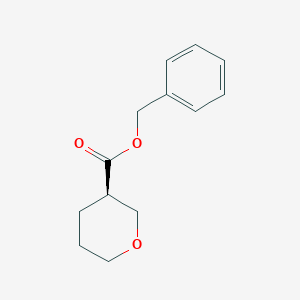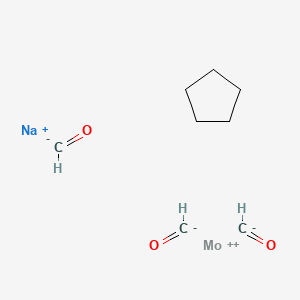
4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)- is a heterocyclic organic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Pyridinyl Substitution: The 2-position of the pyrimidine ring is substituted with a pyridinyl group through a nucleophilic aromatic substitution reaction. This can be facilitated by using a suitable leaving group and a strong base.
Industrial Production Methods
In an industrial setting, the production of 4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)- may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, strong bases (e.g., sodium hydride), and nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted pyrimidine and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical or industrial applications.
Scientific Research Applications
Chemistry
In chemistry, 4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)- is used as a precursor for synthesizing a wide range of heterocyclic compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)- is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its unique properties enable its application in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to active sites or allosteric sites on enzymes, modulating their activity. In the case of receptors, it can act as an agonist or antagonist, influencing signal transduction pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidinamine, 2-methoxy-: This compound lacks the pyridinyl group, making it less versatile in terms of chemical reactivity and applications.
4-Pyridinamine, 2-methoxy-:
5-Methoxy-2-(4-pyridinyl)pyrimidine: A closely related compound with slight structural differences that can influence its reactivity and biological activity.
Uniqueness
4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)- stands out due to its unique combination of functional groups and ring structures. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
CAS No. |
133661-39-9 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-methoxy-2-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4O/c1-15-8-6-13-10(14-9(8)11)7-2-4-12-5-3-7/h2-6H,1H3,(H2,11,13,14) |
InChI Key |
SDDPWJOEOFXYOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1N)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)








![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)
![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B12099787.png)
![3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B12099792.png)
